molecular formula C15H11NO2S B12636119 1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-75-9

1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one

Cat. No.: B12636119
CAS No.: 919778-75-9
M. Wt: 269.3 g/mol
InChI Key: TZBCUDDZMAADIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one is a complex organic compound that features a phenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with phenylacetic acid under basic conditions to form the desired product . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-[2-(thiophen-2-yl)-1,3-oxazol-5-yl]ethan-1-one is unique due to its combination of a phenyl group, a thiophene ring, and an oxazole ring. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

919778-75-9

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

1-phenyl-2-(2-thiophen-2-yl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C15H11NO2S/c17-13(11-5-2-1-3-6-11)9-12-10-16-15(18-12)14-7-4-8-19-14/h1-8,10H,9H2

InChI Key

TZBCUDDZMAADIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.